
4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine is a heterocyclic compound belonging to the pyrazolidine family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one bromine atom, a phenyl group, and a trifluoromethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-phenyl-5-(trifluoromethyl)pyrazole with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high purity and yield. The use of catalysts and advanced purification techniques like crystallization and chromatography is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazolidine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
- 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazole
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-3-phenylpyrazole
Uniqueness: 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine stands out due to its unique combination of a pyrazolidine ring with a trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10BrF3N2 |
|---|---|
Peso molecular |
295.10 g/mol |
Nombre IUPAC |
4-bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine |
InChI |
InChI=1S/C10H10BrF3N2/c11-7-8(6-4-2-1-3-5-6)15-16-9(7)10(12,13)14/h1-5,7-9,15-16H |
Clave InChI |
RDNFKEOKFVBYTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(NN2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)

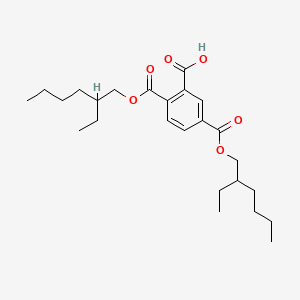
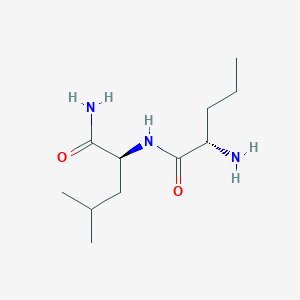

![N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)
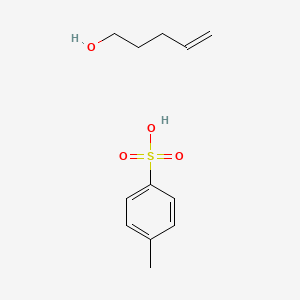
![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)
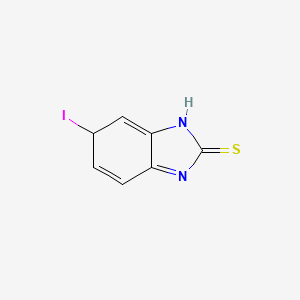


![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)
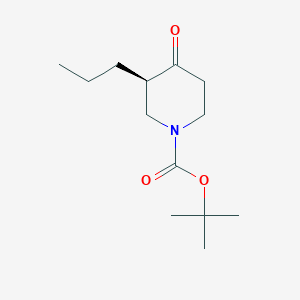
![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)
